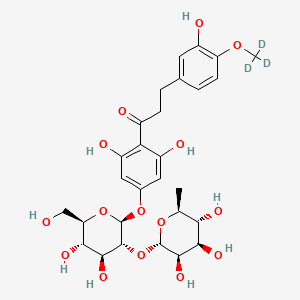
(S)-2-Iodo-3-(1-methylpyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a compound that belongs to the class of pyridine derivatives It features an iodine atom at the second position and a methylpyrrolidinyl group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be achieved through several synthetic routes. One common method involves the iodination of a pyridine derivative. The process typically includes the following steps:
Formation of Pyrrolidine Derivative: The starting material, a pyrrolidine derivative, is prepared through a series of reactions, including amination and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine and pyrrolidine rings.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Iodination: Iodine or iodine-containing reagents, oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyridine derivatives .
科学研究应用
2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives, including their antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets. The iodine atom and the pyrrolidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
2-Iodo-3-methylpyridine: Similar structure but lacks the pyrrolidinyl group.
3-Iodopyridine: Similar structure but lacks the methylpyrrolidinyl group.
2-Bromo-3-methylpyridine: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is unique due to the presence of both the iodine atom and the methylpyrrolidinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H13IN2 |
|---|---|
分子量 |
288.13 g/mol |
IUPAC 名称 |
2-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13IN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3/t9-/m0/s1 |
InChI 键 |
WFKHLVPMDIGCGR-VIFPVBQESA-N |
手性 SMILES |
CN1CCC[C@H]1C2=C(N=CC=C2)I |
规范 SMILES |
CN1CCCC1C2=C(N=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


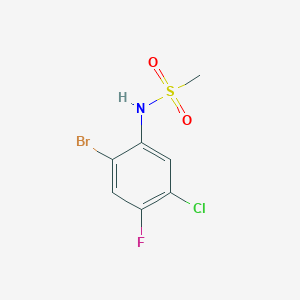
![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
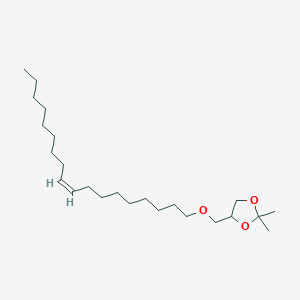
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
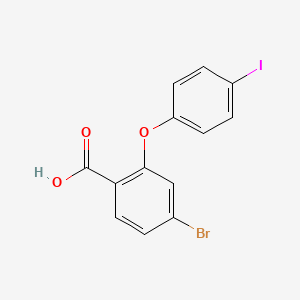
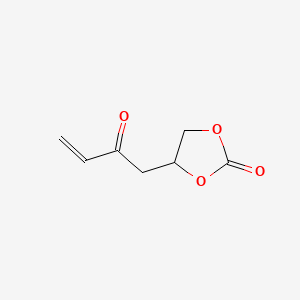
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
